molecular formula C16H14N4S B2739652 3-Ethyl-9-(p-tolyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 315677-05-5

3-Ethyl-9-(p-tolyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No. B2739652
CAS RN: 315677-05-5
M. Wt: 294.38
InChI Key: RDHDNXBKSYZUIT-UHFFFAOYSA-N
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Description

3-Ethyl-9-(p-tolyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of triazolopyrimidine derivatives and has shown promising results in various scientific research applications.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

  • Synthesis Techniques : A variety of synthesis techniques have been developed to create thienopyrimidine derivatives, including those similar to "3-Ethyl-9-(p-tolyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine". These techniques often involve cyclization reactions and the use of heteroaromatic o-aminonitriles. Notable methods include the reaction of heteroaromatic o-aminonitrile with ethyl N-[bis(methylthio)methylene]amino acetate, which results in the annelation of a thieno[3,2-e]imidazo[1,2-c]pyrimidine moiety in a one-step process. Some derivatives prepared through these synthesis methods exhibited pronounced antimicrobial activity, showcasing their potential in developing new antimicrobial agents (Bhuiyan et al., 2006).

Structural Studies and Mechanisms

  • Mechanism Studies : Investigations into the mechanisms of rearrangement and synthesis pathways of thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines have provided insights into the chemical behavior and structural nuances of these compounds. For instance, the recyclization of thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines into thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines has been studied, highlighting the role of substituents in the triazole ring during rearrangement processes (Vorob’ev et al., 2006).

Antimicrobial and Anticancer Applications

  • Antimicrobial Activities : Some newly synthesized thieno and furopyrimidine derivatives have shown significant antimicrobial activities. The evaluation of these activities highlights the potential of thienopyrimidine derivatives in the development of new antimicrobial agents. Specific compounds have demonstrated effectiveness against a range of microbial strains, indicating their broad-spectrum antimicrobial potential (Hossain & Bhuiyan, 2009).

  • Anticancer Potential : The exploration of thienopyrimidine derivatives for their anticancer properties has revealed promising results. An unexpected Dimroth rearrangement in the synthesis of certain thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines, for example, has led to compounds with potent antitumor activity. These compounds have been evaluated by the National Cancer Institute against a panel of 60 human tumor cell lines, showing strong antiproliferative activity at nanomolar concentrations (Lauria et al., 2013).

properties

IUPAC Name

5-ethyl-12-(4-methylphenyl)-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4S/c1-3-13-18-19-15-14-12(11-6-4-10(2)5-7-11)8-21-16(14)17-9-20(13)15/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHDNXBKSYZUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=NC3=C2C(=CS3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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